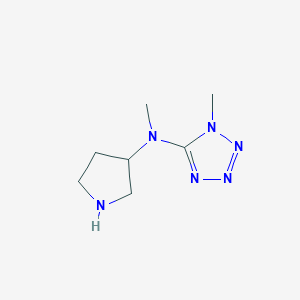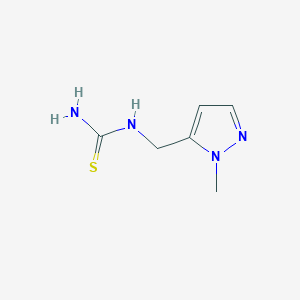![molecular formula C14H16N4O B7570079 2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7570079.png)
2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide, also known as Methylamino Pyridine (MAP), is a chemical compound that has gained significant attention in the field of scientific research. MAP is a potent inhibitor of protein kinase B (PKB), which is a key component of the PI3K/Akt signaling pathway. This pathway plays a crucial role in cell survival, growth, and proliferation. In
Scientific Research Applications
MAP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by blocking the PI3K/Akt signaling pathway. MAP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
Mechanism of Action
MAP is a potent inhibitor of PKB, which is a key component of the PI3K/Akt signaling pathway. This pathway is involved in cell survival, growth, and proliferation. The inhibition of PKB by MAP results in the suppression of the PI3K/Akt signaling pathway, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
MAP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MAP has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MAP in lab experiments is its potency as an inhibitor of PKB. This allows for the inhibition of the PI3K/Akt signaling pathway at low concentrations of MAP. However, one limitation of using MAP in lab experiments is its relatively short half-life, which can make it difficult to maintain the inhibition of PKB over extended periods of time.
Future Directions
There are a number of potential future directions for the study of MAP. One area of research could focus on the development of more potent inhibitors of PKB that have longer half-lives. Another area of research could focus on the potential use of MAP in combination with other inhibitors of the PI3K/Akt signaling pathway for the treatment of cancer and other diseases. Additionally, the potential use of MAP in the treatment of other neurodegenerative diseases, such as Parkinson's disease, could be explored.
Synthesis Methods
The synthesis of MAP involves the reaction of 2-chloro-N-(3-methylpyridin-2-yl)methylpyridine-3-carboxamide with methylamine in the presence of a base. This reaction results in the formation of MAP as a white solid with a purity of over 98%. The synthesis of MAP is relatively simple and can be carried out on a large scale.
Properties
IUPAC Name |
2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10-5-3-7-16-12(10)9-18-14(19)11-6-4-8-17-13(11)15-2/h3-8H,9H2,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZYWQGHWFYVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C2=C(N=CC=C2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)

![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)



![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)
![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7570095.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
